Product packaging for Calcium bis(9,10-dihydroxystearate)(Cat. No.:CAS No. 74220-13-6)

Calcium bis(9,10-dihydroxystearate)

Cat. No.: B12663499
CAS No.: 74220-13-6
M. Wt: 671.0 g/mol
InChI Key: KYRPHMRHIPLASS-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Evolution of Research on 9,10-Dihydroxystearate (B1259267) Derivatives

Research into 9,10-dihydroxystearate derivatives is rooted in the broader study of fatty acids obtained from natural sources like vegetable and animal fats. ontosight.ai The journey began with investigations into oleic acid, an abundant monounsaturated fatty acid. ontosight.ai A key developmental step was the oxidation of oleic acid to produce its dihydroxy derivative, 9,10-dihydroxystearic acid (DHSA). ontosight.ai This process introduced two hydroxyl (-OH) groups onto the fatty acid backbone, significantly altering its polarity and reactivity compared to the parent stearic acid. ontosight.ai

Early research focused on characterizing DHSA and exploring its potential. ontosight.ai Scientists investigated methods for its synthesis, such as the ozonolysis of oleic acid followed by reduction. ontosight.ai The presence of the reactive hydroxyl and carboxylic acid groups on DHSA opened avenues for creating a variety of derivatives. researchgate.net Researchers have explored its use in the production of polymers like polyesters and polyurethanes. ontosight.ai Further studies have led to the synthesis of other derivatives, such as 9,10-dihydroxystearic acid ethoxylates to create novel surfactants, and the lipase-catalyzed esterification of DHSA to produce wax esters for industrial applications. researchgate.netebi.ac.uk The development of metal salts, such as Calcium bis(9,10-dihydroxystearate), represented a logical progression, aiming to leverage the unique properties conferred by the metal cation for specific applications. ontosight.aiontosight.ai

Academic Significance of Calcium bis(9,10-dihydroxystearate) in Chemical Science

The academic significance of Calcium bis(9,10-dihydroxystearate) lies in its distinct chemical structure and resulting properties. ontosight.ai As a dicalcium salt of 9,10-dihydroxystearic acid, its structure consists of a calcium ion bonded to the carboxylate groups of two dihydroxystearate ligands. ontosight.aiontosight.ai This arrangement leads to a compound with a high melting point and notable stability. ontosight.ai

From a materials science perspective, the compound is of interest for its potential role in formulating biodegradable polymers and as a plasticizer in bioplastics. ontosight.ai The calcium salt form can contribute to the material's biocompatibility and degradation characteristics. ontosight.ai The amphiphilic nature of the molecule, possessing both a hydrophilic diol and carboxylate section and a hydrophobic long carbon chain, makes it a candidate for creating stable emulsions or complexes. ontosight.ai Furthermore, derivatives of dihydroxystearic acid are studied for their tribological properties, with research investigating their potential as lubricant additives to improve wear resistance in industrial processes like sheet metal forming. dtu.dk The parent compound, 9,10-dihydroxystearic acid, is also a subject of significant academic inquiry, including its catalytic oxidative cleavage to produce valuable smaller dicarboxylic acids like azelaic acid. mdpi.com

Scope and Research Focus of Academic Investigations on Calcium bis(9,10-dihydroxystearate)

Academic investigations concerning Calcium bis(9,10-dihydroxystearate) and its parent acid cover a range of topics from synthesis to application. A primary focus is on the synthesis of 9,10-dihydroxystearic acid from renewable feedstocks like oleic acid, which is abundant in natural oils. ontosight.aiontosight.airesearchgate.net Researchers have studied various synthetic routes, including epoxidation and hydrolysis of oleic acid. researchgate.net

The characterization of the chemical and physical properties of these compounds is another key research area. ontosight.aiontosight.ai This includes determining their molecular structure and understanding how it dictates properties such as melting point, stability, and surface activity. ontosight.airesearchgate.net

A significant portion of the research is application-driven. Studies explore the use of 9,10-dihydroxystearate derivatives in diverse fields:

Polymer Science: Investigating their role as building blocks for polyesters and polyurethanes. ontosight.ai

Surfactant Chemistry: Synthesizing ethoxylated derivatives of DHSA to study their behavior as surfactants in aqueous solutions. researchgate.net

Materials Science: Exploring the potential of the dicalcium salt as a component in biodegradable polymers and bioplastics. ontosight.ai

Tribology: Examining the use of related compounds as environmentally benign lubricant additives to enhance wear resistance. dtu.dk

Catalysis: Focusing on the oxidative C-C cleavage of 9,10-dihydroxystearic acid using nanoparticle-based catalysts to produce other valuable chemicals, which is noted to be a structurally sensitive reaction. mdpi.com

Data Tables

Table 1: Properties of Calcium bis(9,10-dihydroxystearate)

PropertyValue
Chemical Formula C₃₆H₇₀CaO₆
Synonyms 9,10-Dihydroxystearic acid, dicalcium salt
CAS Number 74220-13-6

Source: ontosight.aiontosight.aichemicalbook.comchemicalbook.com

Table 2: Properties of 9,10-Dihydroxystearic Acid

PropertyValue
Chemical Formula C₁₈H₃₆O₄
Molecular Weight 316.48 g/mol
Appearance Crystalline solid
Melting Point 90°C
Synonyms erythro-9,10-dihydroxyoctadecanoic acid
CAS Number 120-87-6

Source: ontosight.aichemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H70CaO8 B12663499 Calcium bis(9,10-dihydroxystearate) CAS No. 74220-13-6

Properties

CAS No.

74220-13-6

Molecular Formula

C36H70CaO8

Molecular Weight

671.0 g/mol

IUPAC Name

calcium;9,10-dihydroxyoctadecanoate

InChI

InChI=1S/2C18H36O4.Ca/c2*1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22;/h2*16-17,19-20H,2-15H2,1H3,(H,21,22);/q;;+2/p-2

InChI Key

KYRPHMRHIPLASS-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCC(C(CCCCCCCC(=O)[O-])O)O.CCCCCCCCC(C(CCCCCCCC(=O)[O-])O)O.[Ca+2]

Related CAS

120-87-6 (Parent)

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for Calcium Bis 9,10 Dihydroxystearate

Precursor Synthesis: Advanced Approaches to 9,10-Dihydroxystearic Acid Production

The cornerstone of producing Calcium bis(9,10-dihydroxystearate) lies in the efficient synthesis of 9,10-dihydroxystearic acid (DHSA). Modern synthetic routes focus on the catalytic dihydroxylation of unsaturated fatty acids, with a strong emphasis on environmentally benign processes and the use of sustainable feedstocks.

Catalytic Dihydroxylation of Unsaturated Fatty Acids (e.g., Oleic Acid)

The conversion of unsaturated fatty acids, most notably oleic acid, into 9,10-dihydroxystearic acid is a key transformation. This process involves the addition of two hydroxyl groups across the double bond of the fatty acid.

One established method involves the use of potassium permanganate (B83412) (KMnO4) in an alkaline solution. In this process, oleic acid is first dissolved in a sodium hydroxide (B78521) solution. The subsequent addition of a potassium permanganate solution at a controlled temperature (around 10°C) leads to the formation of the diol. oc-praktikum.de Acidification of the mixture then precipitates the crude 9,10-dihydroxystearic acid, which can be further purified by recrystallization from ethanol (B145695) to yield a product with a melting point of 132°C. oc-praktikum.de It is crucial to strictly control the amounts of reactants to prevent the cleavage of the oleic acid molecule at the double bond. oc-praktikum.de

Another significant approach is the performic acid hydroxylation method. This involves reacting oleic acid with hydrogen peroxide in the presence of formic acid. orgsyn.orgresearchgate.net The reaction is typically carried out at a controlled temperature of 40°C. After the reaction, the formic acid is removed, and the resulting intermediate is saponified with sodium hydroxide and then acidified to yield 9,10-dihydroxystearic acid. orgsyn.org This method can produce crude yields of 75-80%. orgsyn.org

More recent advancements have focused on developing catalytic systems that are more efficient and selective. For instance, a novel method utilizing an Fe(III) citrate (B86180) monohydrate/Na2S2O8 catalyst has been introduced for the hydroxylation of plant oils. nih.gov This system generates a new complex of Fe(II)-species that improves C-H activation and allows the reaction to proceed under an oxygen balloon at atmospheric pressure, which is a milder condition compared to previously reported methods. nih.gov

The stereochemistry of the resulting 9,10-dihydroxystearic acid is dependent on the dihydroxylation method used. For example, hydroxylation of oleic acid with potassium permanganate or performic acid can produce different stereoisomers. bu.edu

Green Chemistry Principles in 9,10-Dihydroxystearic Acid Synthesis

The principles of green chemistry are increasingly influencing the synthesis of 9,10-dihydroxystearic acid, focusing on the development of environmentally benign catalysts and the utilization of sustainable feedstocks.

A key focus in green synthesis is the replacement of corrosive and polluting reagents like strong acids (formic acid, sulfuric acid) with more environmentally friendly catalysts. google.com One promising approach is the use of phosphotungstic acid and supported phosphotungstic acid as catalysts for the reaction of oleic acid with hydrogen peroxide. google.com This method avoids the need for strong acids and subsequent neutralization steps, reducing equipment corrosion and wastewater generation. google.com The catalyst can be supported on various materials like silica, molecular sieves, or resins, and the reaction can be carried out at moderate temperatures (20-80°C). google.com

The development of recyclable catalysts is another important aspect. For example, SO3H-carbon catalysts derived from glycerol (B35011) have been used for the production of biodiesel, showcasing the potential for creating reusable solid acid catalysts for fatty acid transformations. nih.gov Similarly, the use of Zirconium oxychloride (ZrOCl2·8H2O) and amorphous SiO2-ZrO2 catalysts has shown high activity in the esterification of free fatty acids, suggesting their potential applicability in related reactions like dihydroxylation. researchgate.netnih.gov

The Sharpless asymmetric dihydroxylation, while a powerful tool in organic synthesis for creating chiral diols, utilizes catalytic amounts of osmium tetroxide, a toxic and expensive reagent, in conjunction with a stoichiometric oxidant. wikipedia.org While it offers high stereoselectivity, the environmental and cost factors are significant considerations for large-scale industrial applications.

The shift towards sustainable feedstocks is a critical component of green chemistry. Vegetable oils and animal fats represent a renewable and biodegradable source for the production of 9,10-dihydroxystearic acid.

Palm oil, in particular, is a significant feedstock due to its high content of oleic acid. researchgate.net Palm kernel oil is also a viable source, containing a notable percentage of oleic acid alongside other fatty acids. researchgate.net Research has demonstrated the successful production of DHSA from palm-based oleic acid. researchgate.net

Non-edible animal fats and used cooking oils are also being explored as low-cost and sustainable raw materials. researchgate.netresearchgate.net The utilization of these waste products not only provides an economic advantage but also addresses environmental concerns associated with their disposal. The selective hydrogenation of polyunsaturated fatty acids from various commodity feedstocks can provide a standardized monounsaturated substrate for subsequent chemical reactions, including dihydroxylation. rsc.org This approach enhances the flexibility and sustainability of the entire value chain. rsc.org

The following table summarizes the use of various sustainable feedstocks for producing 9,10-dihydroxystearic acid and related fatty acid derivatives.

FeedstockKey Fatty AcidPotential for DHSA ProductionReference(s)
Palm OilOleic AcidDemonstrated successful production of DHSA. researchgate.net
Palm Kernel OilOleic AcidViable source due to its oleic acid content. researchgate.net
Non-edible Animal FatsVariesCan be processed to yield oleic acid for DHSA synthesis. researchgate.net
Used Cooking OilsVariesA low-cost, sustainable feedstock for fatty acid-derived chemicals. researchgate.net

Calcium bis(9,10-dihydroxystearate) Formation: Salt Preparation Methodologies

Once 9,10-dihydroxystearic acid is synthesized, the next step is its conversion to Calcium bis(9,10-dihydroxystearate). This is typically achieved through a salt formation reaction.

Controlled Reaction Parameters for Calcium Salt Formation

The formation of calcium salts of fatty acids, a process known as saponification, involves the reaction of the fatty acid with a calcium source, such as calcium hydroxide or calcium oxide. googleapis.comgoogle.com

Key parameters that need to be controlled during this process include:

Stoichiometry: The molar ratio of the calcium source to the fatty acid is a critical factor. For instance, in the production of calcium soaps for animal feed, it is necessary to add the same number of moles of calcium oxide as fatty acids. google.com

Temperature: The reaction temperature influences the reaction rate and the physical properties of the final product. For the saponification of palm fatty acid distillate, an initial mixing temperature of 60°C was found to be optimal. researchgate.net In other processes, the mixture of fats, calcium oxide, and water is heated to over 100°C under pressure. google.com

Water Content: Water plays a crucial role in the reaction, often acting as a catalyst and facilitating the hydration of the calcium source. researchgate.netgoogle.com The amount of water must be carefully controlled to ensure complete reaction without leading to phase separation. googleapis.com

Mixing: Thorough agitation is essential to ensure a uniform reaction between the fatty acid and the calcium source. googleapis.com

The reaction of 9,10-dihydroxystearic acid with a suitable calcium compound, under controlled conditions, results in the formation of Calcium bis(9,10-dihydroxystearate), a stable compound with a high melting point. ontosight.ai

The following table outlines the general parameters for the formation of calcium fatty acid salts.

ParameterDescriptionImportanceReference(s)
Calcium SourceCalcium Hydroxide (Ca(OH)2) or Calcium Oxide (CaO)Provides the calcium ion for the salt formation. googleapis.comgoogle.com
StoichiometryMolar ratio of calcium source to fatty acidAffects the completeness of the reaction. google.com
TemperatureVaries depending on the specific process (e.g., 60°C to >100°C)Influences reaction rate and product characteristics. researchgate.netgoogle.com
WaterActs as a catalyst and facilitates the reactionThe amount needs to be optimized for efficient conversion. researchgate.netgoogleapis.comgoogle.com
AgitationContinuous mixingEnsures homogeneity and complete reaction. googleapis.com

Optimization of Yield and Purity in Calcium bis(9,10-dihydroxystearate) Synthesis

One established method involves the hydroxylation of oleic acid using performic acid, generated in situ from hydrogen peroxide and formic acid. orgsyn.org To optimize this reaction, the temperature is maintained at 40°C. The progress of the reaction is monitored by determining the peroxide content, with the reaction proceeding for 1.5 to 4 hours until the peroxide is consumed. orgsyn.org Following the oxidation, the formic acid is removed under reduced pressure. The resulting hydroxyformoxystearic acids are then saponified using an excess of 3N aqueous sodium hydroxide, followed by acidification with 3N hydrochloric acid to yield crude 9,10-dihydroxystearic acid. orgsyn.org Purification is achieved through recrystallization from 95% ethanol, which can yield a product with a melting point of 90-92°C. orgsyn.org A second recrystallization can further enhance purity. orgsyn.org

Another synthetic approach involves the cis-hydroxylation of oleic acid using potassium permanganate. oc-praktikum.de In this method, oleic acid is first dissolved in an aqueous sodium hydroxide solution. The mixture is then cooled, and a 1% potassium permanganate solution is added under controlled temperature conditions (10°C). oc-praktikum.de After the reaction, excess permanganate is reduced with sodium sulfite (B76179) or disulfite, and the solution is acidified. oc-praktikum.de The crude product is then washed with petroleum ether to remove unreacted saturated carboxylic acids. oc-praktikum.de Recrystallization from ethanol is then performed to obtain the purified 9,10-dihydroxystearic acid. oc-praktikum.de It is critical to adhere strictly to the reactant amounts to prevent the cleavage of the oleic acid molecule at the double bond. oc-praktikum.de

Catalytic approaches have also been developed. One method employs phosphotungstic acid or supported phosphotungstic acid as a catalyst for the reaction of oleic acid with hydrogen peroxide. google.com The catalyst, in an amount of 0.01-30% by weight of the oleic acid, is mixed with the oleic acid before the dropwise addition of hydrogen peroxide solution. The reaction proceeds for 0.5-24 hours at a temperature of 20-80°C. google.com

The yield and purity of the resulting 9,10-dihydroxystearic acid from these methods are influenced by factors such as reaction time, temperature, and the purity of the initial oleic acid. The subsequent reaction with a calcium source would then produce Calcium bis(9,10-dihydroxystearate).

Parameter Performic Acid Method Potassium Permanganate Method Catalytic Method
Oxidizing Agent Performic acid (in situ)Potassium permanganateHydrogen peroxide
Catalyst NoneNonePhosphotungstic acid
Reaction Time 1.5 - 4 hoursNot specified0.5 - 24 hours
Reaction Temperature 40°C10°C20 - 80°C
Purification Recrystallization from ethanolWashing with petroleum ether, recrystallization from ethanolWashing and drying

Chemical Derivatization of 9,10-Dihydroxystearate (B1259267) and Related Calcium Compounds

The functional groups present in 9,10-dihydroxystearate—two hydroxyl groups and a carboxylic acid—offer sites for various chemical modifications to produce derivatives with tailored properties.

Esterification of the carboxylic acid group of 9,10-dihydroxystearic acid is a common derivatization strategy. For instance, the monoester of 9,10-dihydroxyoctadecanedioic acid (phloionic acid), a related dicarboxylic acid, can be prepared through transesterification with ethyl acetate (B1210297) and sulfuric acid. bu.edu Standard Fischer esterification conditions tend to favor the formation of the diester. bu.edu

Another example involves the reaction of 9,10-dihydroxystearic acid (DHSA) with ethylene (B1197577) oxide (EO) to synthesize 9,10-dihydroxystearic acid ethoxylates (DHSAE-n). researchgate.net This reaction introduces polyether chains at the hydroxyl and carboxyl groups, creating nonionic surfactants with three hydrophilic chains. researchgate.net The structure of these derivatives can be confirmed using FT-IR and ¹H NMR spectroscopy. researchgate.net

The vicinal diol group in 9,10-dihydroxystearate is susceptible to oxidative cleavage, a reaction that breaks the carbon-carbon bond between the hydroxyl-bearing carbons. This process is a key step in the production of valuable dicarboxylic acids, such as azelaic acid, and monocarboxylic acids, like pelargonic acid. d-nb.infonih.gov

One approach involves a two-step process where oleic acid triglyceride is first dihydroxylated to glycerol tri-(9,10-dihydroxystearate). d-nb.info This intermediate is then subjected to oxidative cleavage using oxygen in the presence of a heterogeneous catalyst, such as copper(II) oxide supported on alumina (B75360) (CuO/Al2O3) or a copper-iron spinel-type mixed oxide. d-nb.infonih.gov This method presents an alternative to ozonolysis. d-nb.info By-products of this reaction can include valeric acid, hexanoic acid, and heptanoic acid. d-nb.info

The efficiency of the oxidative cleavage of 9,10-dihydroxystearic acid itself has been studied using various supported metal nanoparticle catalysts. mdpi.com Catalysts comprising gold (Au), palladium (Pd), or bimetallic PdAu nanoparticles on different supports have been investigated. mdpi.commdpi.com The effectiveness of the catalyst depends on the active metal, the support material, and the size of the metal nanoparticles, indicating the reaction is structure-sensitive. mdpi.com Notably, gold nanoparticles smaller than 3 nm have shown high activity. mdpi.com For example, a catalyst of gold nanoparticles on a graphite-like carbon support (Au/Cp) demonstrated high selectivity for the target products. mdpi.com

Catalyst System Substrate Primary Products Key Findings
CuO/Al2O3 or Cu-Fe spinelGlycerol tri-(9,10-dihydroxystearate)Azelaic acid, Pelargonic acidRecoverable and recyclable catalyst system. d-nb.infonih.gov
Supported Au, Pd, PdAu NPs9,10-Dihydroxystearic acidAzelaic acid, Pelargonic acidAu NPs < 3 nm show high activity; Au/Cp catalyst is highly effective. mdpi.com

Structural Elucidation and Mechanistic Investigations of Calcium Bis 9,10 Dihydroxystearate and Its Precursors

Spectroscopic and Diffraction-Based Characterization Techniques

The precise chemical structure and crystalline arrangement of calcium bis(9,10-dihydroxystearate) are fundamental to understanding its physical and chemical properties. Various analytical techniques are employed to elucidate these features.

Fourier Transform-Infrared (FT-IR) Spectroscopy Studies

Fourier Transform-Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the analysis of calcium bis(9,10-dihydroxystearate), FT-IR is crucial for confirming the formation of the salt from its carboxylic acid precursor.

While specific FT-IR spectra for calcium bis(9,10-dihydroxystearate) are not widely available in the reviewed literature, the expected spectral features can be inferred from the well-documented spectra of calcium salts of other fatty acids, such as calcium stearate (B1226849). researchgate.netnih.gov The key transformation to observe is the conversion of the carboxylic acid group (-COOH) of 9,10-dihydroxystearic acid into a carboxylate salt (-COO⁻).

The FT-IR spectrum of 9,10-dihydroxystearic acid would exhibit a characteristic broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid and the two hydroxyl groups. A strong carbonyl (C=O) stretching vibration from the carboxylic acid would typically appear around 1700-1725 cm⁻¹. researchgate.net

Upon formation of calcium bis(9,10-dihydroxystearate), the carboxylic acid peak disappears and is replaced by two new characteristic absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻). The asymmetric stretching band is typically observed in the range of 1540-1580 cm⁻¹, while the symmetric stretching band appears in the 1400-1450 cm⁻¹ region. researchgate.netnih.gov The presence of the two hydroxyl groups at the C9 and C10 positions would be confirmed by a broad O-H stretching band around 3300-3500 cm⁻¹.

Table 1: Expected FT-IR Absorption Bands for 9,10-Dihydroxystearic Acid and Calcium bis(9,10-dihydroxystearate)

Functional GroupExpected Wavenumber (cm⁻¹) in 9,10-Dihydroxystearic AcidExpected Wavenumber (cm⁻¹) in Calcium bis(9,10-dihydroxystearate)
O-H Stretch (Carboxylic Acid and Alcohol)2500-3300 (broad)3300-3500 (broad, from -OH groups)
C-H Stretch (Alkyl Chain)2850-29602850-2960
C=O Stretch (Carboxylic Acid)1700-1725Absent
COO⁻ Asymmetric StretchAbsent1540-1580
COO⁻ Symmetric StretchAbsent1400-1450

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR would be instrumental in confirming the structure of calcium bis(9,10-dihydroxystearate).

Specific NMR data for calcium bis(9,10-dihydroxystearate) is scarce in the literature. However, analysis of the precursor, 9,10-dihydroxystearic acid, and general principles of NMR for fatty acids and their salts allow for a prediction of the expected spectra. magritek.comyoutube.com

For 9,10-dihydroxystearic acid, the ¹H NMR spectrum would show characteristic signals for the protons on the carbons bearing the hydroxyl groups (C9-H and C10-H), typically in the range of 3.4-3.6 ppm. The spectrum would also feature signals for the alpha-protons adjacent to the carboxylic acid group at around 2.2-2.4 ppm, a triplet for the terminal methyl group around 0.9 ppm, and a large multiplet for the methylene (B1212753) protons of the long alkyl chain between 1.2 and 1.6 ppm. magritek.com

In the ¹³C NMR spectrum of 9,10-dihydroxystearic acid, the carbons attached to the hydroxyl groups (C9 and C10) would resonate at approximately 70-75 ppm. The carbonyl carbon of the carboxylic acid would appear significantly downfield, around 175-180 ppm. The other carbons of the alkyl chain would have signals in the range of 14-40 ppm. magritek.com

Upon formation of the calcium salt, the most significant change in the NMR spectra would be observed for the signals of the atoms near the carboxylate group due to the change in the electronic environment. The signals of the alpha- and beta-protons and carbons would experience a shift. The exact shift would depend on the solvent and coordination state.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 9,10-Dihydroxystearic Acid

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
-COOH10-12 (exchangeable)175-180
C9-H, C10-H3.4-3.670-75
α-CH₂2.2-2.4~34
β-CH₂~1.6~25
-(CH₂)n-1.2-1.622-32
-CH₃~0.9~14

X-Ray Diffraction (XRD) Analysis for Crystalline Structure Research

X-ray diffraction (XRD) is the primary technique for investigating the crystalline structure of solid materials. For calcium bis(9,10-dihydroxystearate), XRD would reveal information about its crystal lattice, packing arrangement, and the presence of any polymorphic forms.

Mechanistic Pathways in 9,10-Dihydroxystearic Acid Formation

9,10-Dihydroxystearic acid is typically synthesized from oleic acid, an abundant unsaturated fatty acid. The key transformation is the dihydroxylation of the double bond at the C9-C10 position.

Catalytic Mechanisms of Dihydroxylation Reactions

The dihydroxylation of alkenes, such as oleic acid, can be achieved through various catalytic methods, often involving transition metal oxides as catalysts. aocs.org Common reagents include osmium tetroxide (OsO₄) and potassium permanganate (B83412) (KMnO₄).

The reaction with osmium tetroxide is a well-established method for syn-dihydroxylation, meaning that both hydroxyl groups are added to the same face of the double bond. The mechanism involves the formation of a cyclic osmate ester intermediate, which is then hydrolyzed to yield the vicinal diol and a reduced osmium species. aocs.org Due to the toxicity and high cost of osmium tetroxide, catalytic amounts are typically used in conjunction with a co-oxidant, such as N-methylmorpholine N-oxide (NMO) in the Upjohn dihydroxylation, to regenerate the OsO₄ catalyst. aocs.org

Another common method involves the use of cold, alkaline potassium permanganate. This reaction also proceeds via a cyclic intermediate, a manganate (B1198562) ester, which is subsequently hydrolyzed to give the syn-diol. nih.gov

More recently, methods using hydrogen peroxide as a "green" oxidant in the presence of catalysts like tungstic acid have been developed. chemicalbook.com In this process, tungstic acid is oxidized to pertungstic acid, which is the active species that hydroxylates the double bond. chemicalbook.com

Stereochemical Considerations in 9,10-Dihydroxystearic Acid Synthesis (e.g., threo-isomer)

The dihydroxylation of oleic acid (which is a cis-alkene) can lead to the formation of two diastereomers of 9,10-dihydroxystearic acid: the erythro and threo isomers. The stereochemical outcome of the reaction is dependent on the reaction mechanism.

Syn-addition to the cis-double bond of oleic acid results in the formation of the erythro isomer. This is the case with reagents like osmium tetroxide and cold, alkaline potassium permanganate. nih.gov

Anti-addition to the cis-double bond would yield the threo isomer. One common method to achieve anti-dihydroxylation involves a two-step process: first, the epoxidation of the alkene, followed by acid-catalyzed ring-opening of the epoxide. The epoxidation of oleic acid with a peroxy acid (like peroxyformic acid, generated in situ from formic acid and hydrogen peroxide) forms an epoxide. youtube.commagritek.com The subsequent backside attack of a water molecule on the protonated epoxide leads to the formation of the threo-diol. chemicalbook.com It has been noted that the lower melting isomer of 9,10-dihydroxystearic acid corresponds to the threo configuration.

Reaction Mechanisms Involving Calcium bis(9,10-dihydroxystearate) and its Derivatives

The chemical behavior of Calcium bis(9,10-dihydroxystearate) and its related compounds is dictated by the interplay of its constituent parts: the calcium ion and the dihydroxystearate ligands. The presence of carboxylate and hydroxyl functional groups on the long hydrocarbon chain of the stearate molecule provides multiple sites for interaction and reaction. This section delves into the mechanistic aspects of complex formation involving Calcium bis(9,10-dihydroxystearate) and the catalytic activities of its derivatives.

Investigation of Complex Formation and Interactions with Other Substances

The structure of Calcium bis(9,10-dihydroxystearate) inherently lends itself to the formation of coordination complexes. The calcium ion (Ca²⁺) acts as a central metal ion, while the two 9,10-dihydroxystearate (B1259267) molecules serve as ligands. The interaction between the calcium ion and the ligands is primarily electrostatic, involving the positively charged calcium ion and the negatively charged carboxylate groups (COO⁻) of the stearate molecules.

The coordination chemistry of Ca²⁺ with carboxylate groups can be varied. Studies on calcium-carboxylate complexes have identified several binding modes: unidentate, where the calcium ion interacts with only one of the two carboxylate oxygens; bidentate, where the calcium ion is chelated by both carboxylate oxygens; and a mixed mode where the calcium ion is chelated by one carboxylate oxygen and another ligand attached to the α-carbon. libretexts.org In the case of Calcium bis(9,10-dihydroxystearate), it is plausible that both bidentate and bridging interactions occur, leading to the formation of polynuclear or polymeric structures.

The presence of the hydroxyl (-OH) groups at the 9th and 10th positions of the stearate chain introduces an additional layer of complexity and potential for interaction. These hydroxyl groups can participate in forming further coordination bonds with the calcium ion or engage in hydrogen bonding with other molecules. This capacity for complex formation and interaction is fundamental to its application in various industries. For instance, in the plastics industry, calcium stearate, a related compound, acts as a stabilizer and lubricant in polymers like PVC. nimbasia.comvinipulchemicals.compishrochem.com The mechanism of stabilization involves the interaction of the calcium salt with the polymer matrix, preventing degradation by heat and light. vinipulchemicals.com During the processing of PVC, calcium stearate can act as a surfactant, spreading over the primary PVC particles. kanademy.com At elevated temperatures, it can transition from a continuous phase surrounding the polymer particles to a discontinuous phase within the molten polymer. kanademy.com

The interactions of Calcium bis(9,10-dihydroxystearate) are not limited to polymers. The long, hydrophobic stearate chains can interact with other non-polar molecules through van der Waals forces, while the polar head, consisting of the calcium-carboxylate-hydroxyl complex, can interact with polar substances. This amphiphilic nature is key to its function as an emulsifier and a dispersing agent. The ability of fatty acid derivatives to translocate calcium ions has been studied, highlighting the role of both the carboxylic acid function and additional oxygen-containing groups in enhancing this activity. nih.gov

Table 1: Observed Binding Modes of Calcium with Carboxylate Groups

Binding ModeDescription
Unidentate The Ca²⁺ ion interacts with only one of the two carboxylate oxygen atoms. libretexts.org
Bidentate The Ca²⁺ ion is chelated by both oxygen atoms of the carboxylate group. libretexts.org
Bridging The carboxylate group links two or more calcium ions, leading to polymeric structures.
Mixed (α-mode) The Ca²⁺ ion is chelated by one carboxylate oxygen and another ligand on the α-carbon. libretexts.org

Mechanistic Insights into Catalytic Reactions of Dihydroxystearate Derivatives

The derivatives of Calcium bis(9,10-dihydroxystearate), particularly its precursor 9,10-dihydroxystearic acid (DHSA), have been the subject of investigations into their catalytic reactivity. A significant area of research has been the oxidative cleavage of the C-C bond between the two hydroxyl groups in DHSA. This reaction is of industrial interest as it can yield valuable dicarboxylic acids, such as azelaic acid, and mono-carboxylic acids, like pelargonic acid.

The efficiency of this catalytic cleavage is highly dependent on the nature of the catalyst used, the support material, and the size of the metal nanoparticles involved. vinipulchemicals.com Studies have explored the use of catalysts based on gold (Au), palladium (Pd), and bimetallic PdAu nanoparticles supported on various materials like oxides, oxyhydroxides, and carbon. vinipulchemicals.com

The reaction mechanism for the oxidative cleavage of 9,10-dihydroxystearic acid is believed to be a structure-sensitive process. vinipulchemicals.com The catalytic activity has been shown to be influenced by the size of the metal nanoparticles, with smaller gold particles (less than 3 nm) exhibiting higher activity. vinipulchemicals.com The electronic state of the metal also plays a crucial role. For instance, on Au/CeO₂/TiO₂ catalysts, gold has been found to exist in Au⁰, Au⁺, and Au³⁺ states. vinipulchemicals.com Similarly, for palladium-based catalysts, palladium can be present in Pd⁰, Pd²⁺, and Pd⁴⁺ states, with a significant portion being in the metallic state. vinipulchemicals.com

The synthesis of 9,10-dihydroxystearic acid itself involves catalytic processes. One common method is the epoxidation of oleic acid followed by hydrolysis of the epoxide ring. celluloseankit.com This process can be catalyzed by various substances, including acids like formic acid or sulfuric acid, as well as solid catalysts like phosphotungstic acid supported on materials such as silicon dioxide or molecular sieves. faithind.com The use of a catalyst lowers the activation energy and increases the reaction rate, leading to a higher yield of the desired dihydroxystearic acid. celluloseankit.com

Table 2: Catalytic Performance in Oxidative Cleavage of 9,10-Dihydroxystearic Acid

CatalystSupportConversion of 9,10-DSA (%)Azelaic Acid Yield (%)Pelargonic Acid Yield (%)
AuAlOOH (Catapal B)1005166
AuAlOOH (S5)35--
AuCp-NH₄OH88--

Data sourced from a comparative analysis of various catalysts. vinipulchemicals.com The yields for some catalysts were not specified in the provided source material.

Advanced Applications and Performance Evaluation in Material Science and Engineering

Role of Calcium bis(9,10-dihydroxystearate) in Formulation Science and Technology

Calcium bis(9,10-dihydroxystearate), a calcium salt of 9,10-dihydroxystearic acid (DHSA), is a chemical compound with applications across various industries, including cosmetics and pharmaceuticals. ontosight.airesearchgate.net Its utility stems from its unique chemical structure, featuring a calcium ion bonded to two molecules of 9,10-dihydroxystearate (B1259267). ontosight.ai This structure imparts properties such as high stability and the ability to form complexes, making it a valuable component in various formulations. ontosight.ai

Performance as an Emulsifier and Stabilizer in Complex Formulations

The amphiphilic nature of calcium bis(9,10-dihydroxystearate), possessing both hydrophilic (water-attracting) and hydrophobic (water-repelling) characteristics, allows it to function effectively as an emulsifier and stabilizer. ontosight.ai This property is crucial in creating and maintaining stable emulsions in a variety of products. In the cosmetics industry, it is utilized in creams and lotions where it acts as a stabilizer and an emollient. ontosight.ai Its ability to form stable complexes contributes to the texture and consistency of these formulations. ontosight.ai

Interactions with Pigments and Inorganic Fillers in Material Systems

In material systems, the functional groups of the dihydroxystearate ligand—the carboxyl group and two hydroxyl groups—provide sites for interaction with pigments and inorganic fillers. researchgate.net For instance, in the realm of color cosmetics, 9,10-dihydroxystearic acid (the precursor to the calcium salt) is used as a coating material. researchgate.net This application helps to increase color intensity and improve the glossiness of the final product. researchgate.net The interaction between the hydroxyl groups and the surface of pigments or fillers can lead to improved dispersion and adhesion within the material matrix.

Contributions to Polymer and Biopolymer Systems

The precursor to calcium bis(9,10-dihydroxystearate), 9,10-dihydroxystearic acid (DHSA), and its derivatives are gaining attention for their potential contributions to polymer and biopolymer systems.

As a Biomonomer Precursor for Polymer Synthesis (via DHSA derivatives)

9,10-dihydroxystearic acid itself is a versatile biomonomer. d-nb.info Its three reactive sites—one carboxyl and two hydroxyl groups—allow for the synthesis of various useful derivatives. researchgate.net For example, the oxidative cleavage of 9,10-dihydroxystearic acid triglyceride can yield azelaic acid, a key bio-based building block for the synthesis of new biopolymers and plasticizers. d-nb.info This positions DHSA and its derivatives as valuable precursors in the development of more sustainable polymer materials.

Research on its Influence on Material Texture and Rheology

Calcium bis(9,10-dihydroxystearate) is recognized for its role in modifying the texture of certain products. ontosight.ai Its amphiphilic properties and ability to form complexes can influence the flow and structural characteristics of formulations. ontosight.ai In pharmaceutical applications, it is used as a tablet lubricant, improving the flow of powders by reducing friction between particles. ontosight.ai This demonstrates its direct impact on the rheological properties of the material during processing and in the final product form.

Functional Materials Research Incorporating Calcium bis(9,10-dihydroxystearate) Derivatives

Research into functional materials has begun to explore the potential of incorporating derivatives of 9,10-dihydroxystearic acid. The unique structure of DHSA, with its vicinal diol functionality, makes it a candidate for creating specialized materials. While direct research on functional materials incorporating the calcium salt is still emerging, the properties of the parent acid and its other derivatives suggest potential applications. For example, the biodegradability of palm-based DHSA is a significant advantage for developing environmentally friendly materials. researchgate.net

Studies on Phase Change Materials (PCM) Applications of Dihydroxystearate Salts

Phase Change Materials (PCMs) are substances that absorb and release large amounts of thermal energy, known as latent heat, at a nearly constant temperature during a change in their physical state. This property makes them highly attractive for thermal energy storage applications. While specific research on the thermophysical properties of Calcium bis(9,10-dihydroxystearate) as a PCM is not extensively documented in publicly available literature, we can infer its potential behavior by examining related long-chain carboxylate salts and fatty acid derivatives, which are well-studied as organic PCMs. nih.govresearchgate.net

Organic PCMs, such as fatty acids and their salts, are characterized by their high latent heat of fusion, chemical stability, and low degree of supercooling. nih.gov They undergo solid-liquid phase transitions, making them suitable for a variety of thermal energy storage applications, from solar energy systems to smart textiles.

In the absence of direct experimental data for Calcium bis(9,10-dihydroxystearate), the following table presents typical thermophysical properties for related organic PCMs to provide a comparative context.

PropertyPalmitic AcidStearic AcidCalcium Nitrate (B79036) Tetrahydrate
Melting Point (°C) 61-6369.342.7
Latent Heat of Fusion (kJ/kg) 203199147
Specific Heat (Solid) (kJ/kg·K) 2.172.31.45
Specific Heat (Liquid) (kJ/kg·K) 2.82.52.2
This table presents data for analogous compounds to illustrate the typical range of properties for organic and salt hydrate (B1144303) PCMs. Data for Calcium bis(9,10-dihydroxystearate) is not available.

Research Findings on Analogous Materials:

Studies on fatty acids, such as palmitic acid and stearic acid, have demonstrated their excellent potential as PCMs due to their high latent heat storage capacities. libretexts.org Research has also explored eutectic mixtures of fatty acids to tailor the melting point for specific applications. nih.gov

Salt hydrates, like calcium nitrate tetrahydrate, are another class of PCMs known for their high volumetric energy storage density. azregents.edu However, they can suffer from issues like incongruent melting and supercooling, which can be mitigated through various encapsulation and nucleation techniques. acs.org

For Calcium bis(9,10-dihydroxystearate), it is hypothesized that its performance as a PCM would be influenced by the long alkyl chains of the stearate (B1226849) component, likely resulting in a high latent heat of fusion. The ionic nature imparted by the calcium salt would affect its melting temperature and crystalline structure. Further experimental investigation is necessary to determine the precise thermophysical properties and to evaluate its suitability for practical PCM applications.

Role in Catalyst Support and Separation in Organic Reactions (referencing methyl 9,10-dihydroxystearate)

In the realm of catalysis, particularly in the production of fine chemicals and biofuels, the efficient separation and recycling of catalysts are paramount for economic and environmental sustainability. While direct studies detailing the use of methyl 9,10-dihydroxystearate as a catalyst support or in separation processes are scarce, its role can be inferred from the broader context of reactions involving fatty acid methyl esters (FAMEs).

The production of FAMEs, such as biodiesel, often employs heterogeneous catalysts. rsc.org These solid catalysts are preferred over homogeneous ones because they can be more easily separated from the liquid product mixture, simplifying the purification process and allowing for catalyst reuse. acs.orgacademicjournals.org

Research Findings:

Research in the field of biodiesel production has extensively investigated the use of various solid acid and base catalysts for the transesterification of vegetable oils and animal fats, which are triglycerides of fatty acids. mdpi.commdpi.com The product of this reaction is a mixture of FAMEs. In this context, the FAMEs (which would include methyl 9,10-dihydroxystearate if dihydroxystearic acid-rich oils were used) constitute the primary product phase from which the solid catalyst must be separated.

The separation is typically achieved through simple physical methods such as filtration or centrifugation. academicjournals.org The efficiency of this separation is influenced by the physical properties of the catalyst (e.g., particle size, density) and the liquid medium (the FAMEs), such as viscosity and density.

The table below summarizes different heterogeneous catalyst systems used in the production of FAMEs, highlighting the separation methods employed.

CatalystFeedstockFAME ProductCatalyst Separation MethodReusability
CaO/CNC Nanocomposite Waste Cooking OilMixed FAMEsFiltrationUp to 5 cycles mdpi.com
Anorthite Clay-derived Catalyst Crude Karanj OilMixed FAMEsDecanting and CentrifugationOver 90% recovery after 4 runs academicjournals.org
Silica Sulfuric Acid Acid OilMixed FAMEsFiltrationReused 3 times with no significant loss in activity researchgate.net
This table illustrates common heterogeneous catalyst systems and separation methods in FAME production, providing a framework for understanding how a catalyst would be separated from a product like methyl 9,10-dihydroxystearate.

While methyl 9,10-dihydroxystearate is the product in these scenarios rather than a component of the catalyst system, its properties as a fatty acid methyl ester are central to the separation process. Fatty acid methyl esters can also act as the reaction medium or solvent in certain catalytic processes. In such cases, the catalyst is dispersed within the liquid ester, and after the reaction, the solid catalyst is recovered for reuse. The use of a fatty acid ester as the medium can be advantageous as it may be the desired product, eliminating the need for an additional solvent.

Emerging Research Frontiers and Sustainable Development Perspectives

Development of Novel Catalytic Systems for DHSA and its Derivatives

The synthesis of 9,10-dihydroxystearic acid (DHSA), the precursor to its calcium salt, is a critical area of research. The traditional methods are being challenged by novel catalytic systems designed to offer higher yields, greater selectivity, and improved environmental profiles. The focus is on moving away from homogenous catalysts, which are often difficult to separate from the reaction mixture, towards more robust and reusable heterogeneous systems.

Heterogeneous catalysts are at the forefront of innovation in DHSA synthesis. These solid catalysts, which exist in a different phase from the reactants, simplify product purification and catalyst recovery, thereby reducing waste and operational costs. Research has explored the use of various materials as catalytic supports, including alumina (B75360), silica, and zeolites, which can be functionalized to enhance their catalytic activity. For instance, alumina has been shown to be an effective heterogeneous catalyst for the ring-opening of epoxides, a key step in some DHSA synthesis routes.

A particularly promising avenue in heterogeneous catalysis is the use of nanoparticle-based catalysts. Due to their high surface-area-to-volume ratio, nanoparticles can exhibit significantly higher catalytic activity compared to their bulk counterparts. Metal oxide nanoparticles, such as calcium oxide (CaO) and zinc oxide (ZnO), have been investigated for their catalytic prowess in oleochemical reactions. For example, nano-sized CaO has demonstrated high activity and selectivity in the transesterification of crude palm oil, a process that shares mechanistic similarities with reactions in the oleochemical industry. The application of such nanoparticle catalysts to the dihydroxylation of oleic acid is an active area of research, with the potential to significantly improve the efficiency of DHSA production. The development of catalysts like Os-Zn-Al hydrotalcite-like materials also shows promise for the heterogeneous dihydroxylation of olefins.

The synthesis of DHSA often proceeds via the epoxidation of oleic acid followed by hydrolysis of the resulting epoxide. Heterogeneous catalysts, such as acidic resins like Amberlite IR-120, have been successfully employed for this purpose, demonstrating good conversion rates and the potential for reuse. Other studies have focused on supported metal catalysts, which can facilitate the direct hydroxylation of the double bond in oleic acid.

A key advantage of heterogeneous catalysts is their potential for reuse, which is a critical factor in the economic and environmental viability of an industrial process. However, catalyst deactivation—the loss of catalytic activity and/or selectivity over time—is a significant challenge that needs to be addressed. Deactivation can occur through several mechanisms, including:

Coking: The deposition of carbonaceous materials on the catalyst surface, which can block active sites and pores.

Poisoning: The strong chemisorption of impurities from the feedstock onto the active sites of the catalyst. In the context of oleochemical processing, impurities such as sulfur compounds, phosphorus, and alkali metals can act as poisons.

Sintering: The agglomeration of small catalyst particles into larger ones at high temperatures, leading to a decrease in the active surface area.

Leaching: The dissolution of the active catalytic species into the reaction medium.

Understanding the mechanisms of deactivation is crucial for developing strategies to mitigate them and to regenerate spent catalysts. For instance, coked catalysts can often be regenerated by controlled oxidation to burn off the carbon deposits. Research into catalyst deactivation in the broader context of bio-oil and vegetable oil upgrading provides valuable insights for the production of DHSA and its derivatives. Studies have shown that the choice of catalyst support can significantly influence its stability, with materials like activated carbon showing greater resistance to deactivation under certain conditions compared to more acidic supports like alumina. The development of robust catalysts with high resistance to deactivation and facile regeneration protocols is a key objective in the ongoing research into sustainable DHSA production.

Integration of Calcium bis(9,10-dihydroxystearate) into Bio-Based Economy Frameworks

The transition towards a bio-based economy, where renewable resources replace fossil fuels as the primary feedstock for chemical production, is a central pillar of sustainable development. Calcium bis(9,10-dihydroxystearate), being derived from vegetable or animal fats, is inherently a part of this transition. However, fully integrating its production into a sustainable framework requires a holistic approach that considers the entire life cycle of the product, from the sourcing of raw materials to the environmental impact of the manufacturing process.

A key aspect of a sustainable bio-economy is the utilization of non-edible biomass to avoid competition with food production. Oleic acid, the precursor to DHSA, can be sourced from a variety of non-edible oils, such as those derived from Jatropha curcas, soapnut, and other oilseed crops not suitable for human consumption. The use of such feedstocks contributes to a more sustainable and ethical production model.

Furthermore, the concept of valorization extends to the use of waste streams and by-products from other industries. For example, by-products from the agri-food industry can be a rich source of fatty acids. This approach not only provides a low-cost feedstock for chemical production but also contributes to a circular economy by minimizing waste. The table below provides examples of non-edible bioresources and their oleic acid content.

Non-Edible BioresourceOleic Acid Content (%)Reference(s)
Jatropha Oil45.79
Soapnut Oil52.63
Neem Oil61.90
Mahua Oil46.30
Karuka52.39

This table is dynamically generated based on available data and may be updated.

A thorough understanding of the environmental footprint of chemical production is essential for sustainable development. Life Cycle Assessment (LCA) is a standardized methodology used to evaluate the environmental impacts associated with all the stages of a product's life, from raw material extraction through manufacturing, use, and disposal.

For oleochemicals like Calcium bis(9,10-dihydroxystearate), a "cradle-to-gate" LCA would assess the environmental impacts from the cultivation and harvesting of the oilseed crop, through the extraction and refining of the oil, to the final chemical synthesis of the compound. Key impact categories that are typically considered in an LCA of bio-based chemicals include:

Global Warming Potential: The contribution to greenhouse gas emissions.

Acidification Potential: The emission of substances that cause acid rain.

Eutrophication Potential: The enrichment of water bodies with nutrients, leading to algal blooms and oxygen depletion.

Land Use: The amount of land required for biomass cultivation.

Water Consumption: The total volume of water used throughout the production process.

Advanced Computational and Modeling Studies in Chemical Transformations

In recent years, computational chemistry and molecular modeling have emerged as powerful tools for understanding and optimizing chemical reactions. These methods allow researchers to investigate reaction mechanisms, predict the properties of molecules and materials, and design more efficient catalysts and processes at a fraction of the cost and time of traditional experimental approaches.

For the synthesis of DHSA, computational studies can provide valuable insights into the key chemical transformations involved, such as the epoxidation of the oleic acid double bond and the subsequent hydrolysis of the epoxide ring. Density Functional Theory (DFT) is a quantum mechanical modeling method that can be used to study the electronic structure and reactivity of molecules. DFT calculations can help to:

Elucidate the step-by-step mechanism of a reaction.

Identify the transition states and calculate the activation energies for each step.

Predict the thermodynamics of the reaction, indicating whether it is likely to be favorable.

Understand the role of the catalyst in lowering the activation energy and directing the reaction towards the desired products.

A theoretical study on the acid-catalyzed hydrolysis of epoxides, for example, used computational methods to investigate the different possible reaction pathways (SN

Molecular Dynamics and Simulation of Compound Interactions

Molecular dynamics (MD) simulations offer a powerful lens to understand the behavior of Calcium bis(9,10-dihydroxystearate) at an atomic level. Although direct MD studies on this specific compound are not yet widely published, extensive research on analogous systems, such as other calcium carboxylates and metal soaps, provides a robust framework for how such investigations could be conducted and the insights they might yield. nih.govnih.govacs.org

Furthermore, MD simulations are crucial for understanding the self-assembly and aggregation behavior of Calcium bis(9,10-dihydroxystearate). In various applications, this compound's efficacy may depend on its ability to form specific microstructures, such as micelles or lamellar phases. Simulations can predict how these molecules arrange themselves in different environments (e.g., in a polymer matrix or an aqueous solution), providing insights into the driving forces behind their self-organization. joenhermans.nl This knowledge is vital for designing materials with tailored properties.

To conduct such simulations, a critical component is the force field, which defines the potential energy of the system as a function of its atomic coordinates. While a specific force field for Calcium bis(9,10-dihydroxystearate) may need to be developed or refined, parameters from existing force fields like CHARMM or COMPASS for the individual components (calcium ions, alkyl chains, carboxylate groups, and hydroxyl groups) can be used as a starting point. ump.edu.myresearchgate.netnih.gov The accuracy of the simulation is highly dependent on the quality of these parameters.

Below is an interactive table showcasing a hypothetical set of parameters that could be used in a molecular dynamics simulation of Calcium bis(9,10-dihydroxystearate).

Parameter TypeAtom/GroupPotential FunctionExample Parameters
Non-bonded (Lennard-Jones)Ca²⁺12-6 Lennard-Jonesε = 0.5 kcal/mol, σ = 2.5 Å
Non-bonded (Lennard-Jones)Carboxylate Oxygen12-6 Lennard-Jonesε = 0.1 kcal/mol, σ = 3.0 Å
Bond StretchingC-C (alkyl chain)Harmonick_b = 250 kcal/mol/Ų, r₀ = 1.54 Å
Angle BendingC-C-CHarmonick_θ = 50 kcal/mol/rad², θ₀ = 112.7°
TorsionC-C-C-CRyckaert-BellemansC₀ to C₅ coefficients

Note: The parameters in the table above are illustrative and would require careful validation against experimental data or quantum mechanical calculations for accurate simulations.

Predictive Modeling for Reaction Optimization and Material Design

Predictive modeling, encompassing a range of computational techniques from kinetic models to machine learning, is another frontier poised to accelerate the development and application of Calcium bis(9,10-dihydroxystearate). These models can help in optimizing its synthesis and in designing new materials with desired properties, contributing to more sustainable and efficient industrial processes.

In the context of reaction optimization, predictive models can be developed to understand the kinetics of the formation of Calcium bis(9,10-dihydroxystearate). For instance, models based on diffusion-reaction kinetics can simulate the reaction between calcium ions and 9,10-dihydroxystearic acid. tue.nlresearchgate.net Such models can help in identifying the rate-limiting steps and optimizing reaction conditions like temperature, concentration, and solvent to maximize yield and purity, thereby reducing waste and energy consumption. The crystallization of the final product is another critical step where predictive models, such as those based on the Avrami equation, can be employed to understand and control the process. rsc.org

For material design, predictive models can establish quantitative structure-property relationships (QSPRs). By correlating the molecular features of Calcium bis(9,10-dihydroxystearate) and its concentration with the macroscopic properties of a material (e.g., the melt viscosity of a polymer blend or the stability of an emulsion), these models can guide the formulation of new products without the need for extensive trial-and-error experimentation. researchgate.netdiva-portal.org For example, a model could predict the impact of varying the concentration of Calcium bis(9,10-dihydroxystearate) on the thermal stability of a PVC formulation.

Machine learning models, a subset of predictive modeling, are particularly promising. Given a sufficiently large dataset of experimental results, machine learning algorithms can identify complex, non-linear relationships between input variables (e.g., synthesis parameters, formulation composition) and output properties. diva-portal.org This can lead to the rapid discovery of optimal conditions and novel formulations.

Below is an interactive data table illustrating a hypothetical predictive model for the yield of Calcium bis(9,10-dihydroxystearate) based on key reaction parameters.

Model Input (Variable)SymbolRangeInfluence on Yield (Hypothetical)
TemperatureT (°C)60 - 100Positive, with potential decomposition at higher temperatures
Reactant Molar Ratio (Acid:Base)R1:0.5 - 1:0.6Optimal ratio exists for maximum yield
Reaction Timet (hours)2 - 8Increases up to a plateau
Stirring SpeedS (RPM)100 - 500Positive, improves mass transfer

Hypothetical Predictive Yield Equation:

Yield (%) = f(T, R, t, S) = c₀ + c₁(T) - c₂(T-T_opt)² + c₃(R) - c₄(R-R_opt)² + c₅(1 - e-k*t) + c₆(S)

Where c_i and k are coefficients determined from experimental data.

Note: The model and equation presented are for illustrative purposes and would need to be developed based on extensive experimental data.

Q & A

Q. What statistical approaches are optimal for analyzing dose-response data in toxicity studies involving Calcium bis(9,10-dihydroxystearate)?

  • Methodological Answer : Non-linear regression models (e.g., Hill equation) fit dose-response curves, while ANOVA identifies significant differences across concentrations. Bootstrap resampling accounts for small sample sizes, and Kaplan-Meier survival analysis applies to longitudinal toxicity assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.